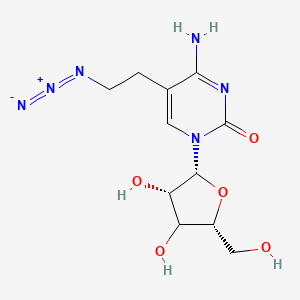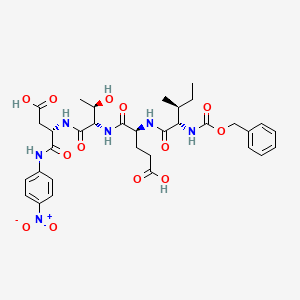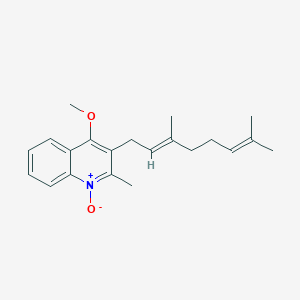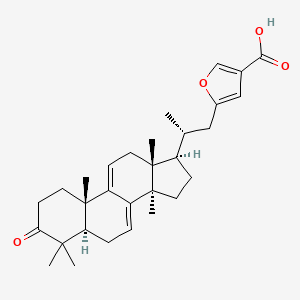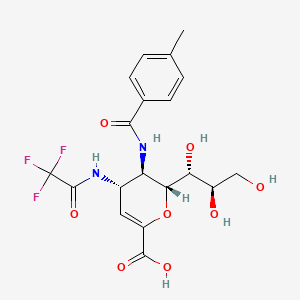
Neuraminidase-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuraminidase-IN-15 is a potent inhibitor of the enzyme neuraminidase, which is crucial for the replication and spread of influenza viruses. Neuraminidase inhibitors are widely used in the treatment and prevention of influenza infections. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against various strains of influenza.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-15 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure the compound meets the required standards for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: Neuraminidase-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions are derivatives of this compound with improved inhibitory activity and stability. These derivatives are further evaluated for their efficacy in inhibiting neuraminidase and their potential as therapeutic agents.
Applications De Recherche Scientifique
Neuraminidase-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of neuraminidase inhibitors and to develop new analogs with enhanced activity.
Biology: Employed in research to understand the role of neuraminidase in viral replication and to investigate the mechanisms of resistance to neuraminidase inhibitors.
Medicine: Explored as a potential therapeutic agent for the treatment and prevention of influenza infections, particularly in cases where resistance to existing neuraminidase inhibitors has emerged.
Industry: Utilized in the development of diagnostic assays and antiviral drug screening platforms to identify new inhibitors of neuraminidase.
Mécanisme D'action
Neuraminidase-IN-15 is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir. While all these compounds share a common mechanism of action, this compound has shown unique properties in terms of its binding affinity and inhibitory potency. Unlike oseltamivir, which has encountered resistance in certain influenza strains, this compound has demonstrated efficacy against a broader range of neuraminidase variants .
Comparaison Avec Des Composés Similaires
- Oseltamivir
- Zanamivir
- Peramivir
- Laninamivir
Neuraminidase-IN-15 stands out due to its enhanced binding interactions and stability, making it a promising candidate for further development as an antiviral agent.
Propriétés
Formule moléculaire |
C19H21F3N2O8 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-[(4-methylbenzoyl)amino]-4-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C19H21F3N2O8/c1-8-2-4-9(5-3-8)16(28)24-13-10(23-18(31)19(20,21)22)6-12(17(29)30)32-15(13)14(27)11(26)7-25/h2-6,10-11,13-15,25-27H,7H2,1H3,(H,23,31)(H,24,28)(H,29,30)/t10-,11+,13+,14+,15+/m0/s1 |
Clé InChI |
VNOKVSKDYRIIGJ-PWRGDLIESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@H](C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2C(C=C(OC2C(C(CO)O)O)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


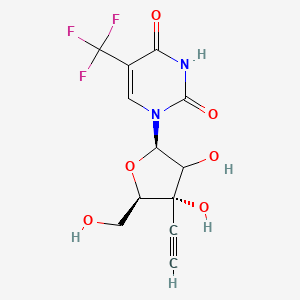
![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
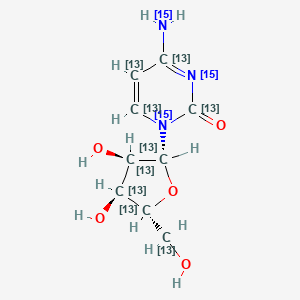

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
